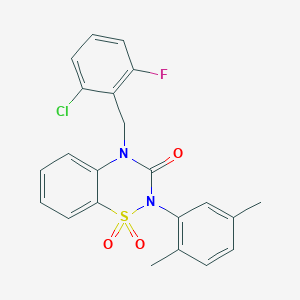![molecular formula C20H19N3O5S B2584435 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921580-59-8](/img/structure/B2584435.png)
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and its derivatives have been investigated for antimalarial activity. One study reported the synthesis of various sulfonamide derivatives showing in vitro antimalarial activity with IC50 values of <30µM. Theoretical calculations indicated a small value of ∆E, which suggests a growth tendency of electron transfer due to the presence of specific rings attached to the sulfonamide ring. These compounds also displayed molecular docking affinities against Plasmepsin-1 and Plasmepsin-2, important in malaria treatment (Fahim & Ismael, 2021).
Synthesis and Biological Evaluation
- The synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives has been explored. These compounds were observed to have moderate activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and promising activity against lipoxygenase. The antimicrobial activity of these compounds was also noted, particularly against various bacterial and fungal species (Irshad et al., 2019).
Antibacterial and Antimicrobial Potential
- Some studies have focused on the antibacterial and antimicrobial potential of sulfonamide derivatives containing benzodioxane moieties. These compounds were synthesized and tested for their effectiveness against various bacterial strains, showing potent therapeutic potential (Abbasi et al., 2019).
Enzyme Inhibition
- N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides were synthesized and investigated for their anti-bacterial potential, exhibiting significant activity against various Gram-negative and Gram-positive strains. These compounds highlight the potential of sulfonamides in enzyme inhibition (Abbasi et al., 2016).
Environmental Impact and Detection Methods
- The presence of sulfonamides in the environment, particularly in water sources, has been a concern due to their extensive use as antibiotics. Research has been conducted on the development of methods for the detection of sulfonamides in environmental water samples, emphasizing their environmental impact and the necessity for monitoring (Zhou & Fang, 2015).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound acts as an inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in the regulation of inflammatory responses .
Pharmacokinetics
The solubility of a related compound, 6-phenylpyridazin-3(2h)-one, has been studied in various pharmaceutical solvents . Solubility can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and thus its bioavailability .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-20-9-7-17(15-4-2-1-3-5-15)22-23(20)11-10-21-29(25,26)16-6-8-18-19(14-16)28-13-12-27-18/h1-9,14,21H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXOIOOLRXCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)
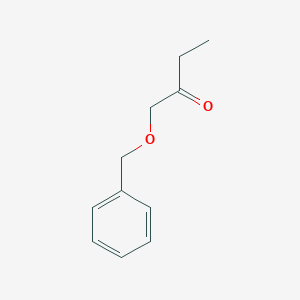
![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)
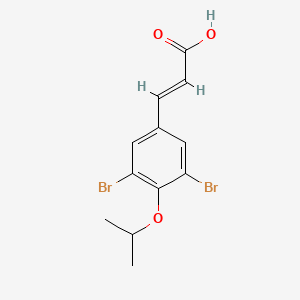
![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)
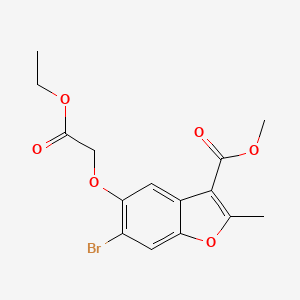
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)
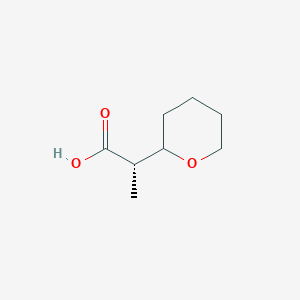
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
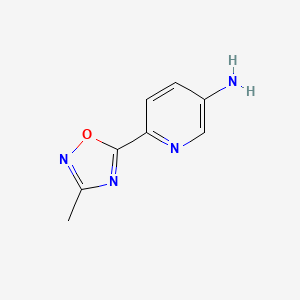
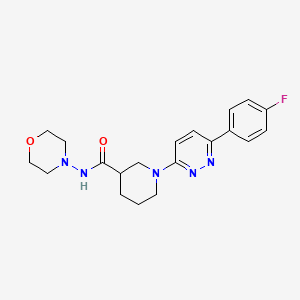
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2584372.png)
